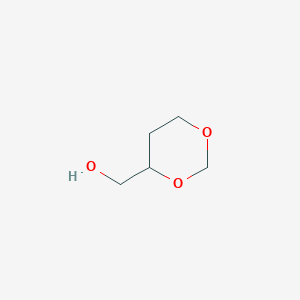

(1,3-Dioxan-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4728-06-7 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1,3-dioxan-4-ylmethanol |

InChI |

InChI=1S/C5H10O3/c6-3-5-1-2-7-4-8-5/h5-6H,1-4H2 |

InChI Key |

TXJCQKSWDOLICI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCOC1CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dioxan 4 Yl Methanol and Its Derivatives

Regioselective and Stereoselective Formation of the 1,3-Dioxane (B1201747) Ring System

The acid-catalyzed condensation of glycerol (B35011) with aldehydes is the primary route to (1,3-Dioxan-4-yl)methanol and its derivatives. researchgate.net This reaction can lead to two main isomeric products: the six-membered 1,3-dioxane and the five-membered 1,3-dioxolane (B20135). thieme-connect.comrsc.org The distribution of these products is highly dependent on the catalyst and the reaction conditions employed. frontiersin.orgmdpi.com

Acid-Catalyzed Condensation of Glycerol and Related Diols with Aldehydes

The reaction involves the acid-catalyzed formation of an acetal (B89532) from the triol glycerol and an aldehyde. mdpi.com The primary hydroxyl groups of glycerol can react with the aldehyde to form the six-membered 1,3-dioxane ring, while the reaction involving one primary and the secondary hydroxyl group leads to the five-membered 1,3-dioxolane ring. acs.org

A wide array of acid catalysts has been investigated to steer the reaction towards the desired 1,3-dioxane product. These can be broadly categorized into homogeneous, heterogeneous, and solid acid catalysts.

Homogeneous acid catalysts, such as p-toluenesulfonic acid (p-TSA), sulfuric acid, and hydrochloric acid, are conventionally used for acetalization reactions. mdpi.comnih.gov While effective in promoting the reaction, they often lead to a mixture of the five-membered and six-membered ring products. thieme-connect.com For instance, the reaction of glycerol with ketones catalyzed by p-TSA can yield the five-membered dioxolane with 80–90% selectivity, leaving the six-membered dioxane as a minor product. thieme-connect.com The use of these catalysts also presents challenges in terms of separation from the product mixture and potential corrosion issues. researchgate.net

| Catalyst | Aldehyde/Ketone | Selectivity (5-membered/6-membered) | Reference |

| p-Toluenesulfonic acid | Ketones | 80-90% / 10-20% | thieme-connect.com |

| Sulfuric Acid | Acetaldehyde (B116499) | - | mdpi.com |

| Hydrochloric Acid | - | - | nih.gov |

This table summarizes the selectivity of common homogeneous acid catalysts in the condensation of glycerol.

To overcome the drawbacks of homogeneous catalysts, significant research has focused on heterogeneous catalysts. These materials are easily separable from the reaction mixture, allowing for catalyst recycling and a more sustainable process. acs.org

Tungstophosphoric acid (H₃PW₁₂O₄₀) supported on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂@HPW) has emerged as a promising heterogeneous catalyst for the condensation of glycerol with aldehydes like benzaldehyde (B42025). dntb.gov.uamdpi.comdntb.gov.ua This catalyst demonstrates good activity and can be optimized to favor the formation of cyclic acetals. mdpi.comdntb.gov.ua Under optimized conditions (120 °C, 1:1.15 glycerol to benzaldehyde molar ratio, 5% catalyst), a glycerol conversion of 85.95% and a cyclic acetal yield of 78.36% have been achieved. mdpi.comdntb.gov.ua

Activated carbon has also been utilized as a support for solid acid catalysts. For example, a glycerol-based SO₃H-carbon solid acid catalyst has been shown to be effective for the chemoselective preparation of pentaerythritol (B129877) diacetals with aromatic aldehydes. scispace.com

| Catalyst | Support | Aldehyde | Key Findings | Reference |

| Tungstophosphoric acid | Fe₃O₄@SiO₂ | Benzaldehyde | 85.95% glycerol conversion, 78.36% cyclic acetal yield at 120°C. | mdpi.comdntb.gov.ua |

| SO₃H-functionalized carbon | - | Aromatic aldehydes | Highly efficient and chemoselective for diacetal formation. | scispace.com |

This table highlights the performance of selected heterogeneous catalysts in glycerol acetalization.

Solid acid catalysts, including zeolites, montmorillonite (B579905) clays, and ion-exchange resins like Amberlyst-15, have been extensively explored for glycerol acetalization. mdpi.comresearchgate.net These materials offer the benefits of heterogeneous catalysis, such as ease of separation and reusability. acs.org

Acid ion-exchange resins have demonstrated higher activities than zeolites in the reaction between glycerol and acetaldehyde. mdpi.com Amberlyst-15, for instance, has been found to be a suitable catalyst for this reaction, achieving 70-80% glycerol conversion under mild conditions. mdpi.com The acidity of the catalyst plays a crucial role, with stronger acids generally leading to higher reaction rates. mdpi.com The catalytic activity of different acid catalysts was found to follow the order: H₂SO₄ > p-toluene sulfonic acid > Amberlyst-15 > methyl sulfonic acid. mdpi.com

| Catalyst Type | Example | Key Findings | Reference |

| Ion-Exchange Resin | Amberlyst-15 | 70-80% glycerol conversion with acetaldehyde at 293.15 K. | mdpi.com |

| Zeolite | HY, Beta | Active in acetalization of glycerol. | mdpi.com |

| Montmorillonite Clay | K-10 | Used as a support for other catalysts. | acs.org |

This table provides an overview of the application of solid acid catalysts and ion exchangers in glycerol acetalization.

Controlling the ratio of the 1,3-dioxane to the 1,3-dioxolane isomer is a critical aspect of the synthesis. This can be achieved by carefully optimizing reaction parameters such as temperature, solvent, and the molar ratio of reactants. frontiersin.orgmdpi.com

Temperature: The reaction temperature significantly influences both the conversion of glycerol and the selectivity towards the different isomers. mdpi.comnih.gov For instance, in the acetalization of glycerol with citral, increasing the temperature from 80 °C to 120 °C led to an increase in glycerol conversion from 63% to 94%. mdpi.com However, this was accompanied by a slight decrease in selectivity for the five-membered ring acetal, suggesting that higher temperatures might favor the formation of the six-membered ring or lead to isomerization. mdpi.com

Solvent: The choice of solvent can impact the reaction by influencing the solubility of reactants and the removal of water, which is a byproduct of the reaction. Toluene (B28343) is often an effective solvent for extracting the acetal product. mdpi.com In some cases, solvent-free conditions are employed to create a more environmentally friendly process. vulcanchem.com

Reactant Molar Ratios: The molar ratio of glycerol to the aldehyde or ketone is another crucial parameter for controlling the reaction outcome. frontiersin.org An excess of the aldehyde or ketone is often used to drive the reaction towards completion. thieme-connect.com In the reaction of glycerol with citral, varying the glycerol:citral molar ratio from 1:1 to 1:5.1 showed that a ratio of 1:2.25 provided a good balance between high glycerol conversion (89%) and selectivity. mdpi.com

| Parameter | Effect on Reaction | Example | Reference |

| Temperature | Influences conversion and selectivity. | Increasing temperature from 80°C to 120°C in glycerol-citral reaction increased conversion from 63% to 94%. | mdpi.com |

| Solvent | Affects product extraction and equilibrium. | Toluene is an effective extracting solvent. | mdpi.com |

| Reactant Molar Ratio | Drives reaction equilibrium. | Optimal glycerol:citral ratio of 1:2.25 yielded 89% conversion. | mdpi.com |

This table summarizes the impact of key reaction conditions on the acetalization of glycerol.

Heterogeneous Catalysis (e.g., tungstophosphoric acid on Fe₃O₄@SiO₂, activated carbon)

Mechanisms of Acetalization and Transacetalization Reactions

The formation of the 1,3-dioxane ring system, a six-membered cyclic acetal, is fundamental to the synthesis of this compound. This is typically achieved through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone (acetalization) or with an acetal/ketal (transacetalization). researchgate.net

The generally accepted mechanism for acid-catalyzed acetalization involves several key steps. mdpi.com Initially, the carbonyl group of the aldehyde or ketone is protonated by an acid catalyst, which enhances its electrophilicity. wikipedia.org This is followed by the nucleophilic attack of one of the hydroxyl groups of the 1,3-diol on the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate. mdpi.combeilstein-journals.org Subsequent protonation of the hemiacetal's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. Finally, an intramolecular cyclization occurs through the nucleophilic attack of the second hydroxyl group of the diol on the carbocation, followed by deprotonation to yield the 1,3-dioxane ring. mdpi.combeilstein-journals.org The removal of water is crucial as its presence can create a thermodynamic and kinetic barrier, hindering the conversion. mdpi.com

Transacetalization offers an alternative route that can be advantageous under certain conditions, particularly when the direct use of aldehydes or ketones is problematic. researchgate.net This process involves the reaction of a 1,3-diol with a pre-formed acetal, such as a dimethyl acetal, in the presence of an acid catalyst. researchgate.net The mechanism is similar in that it proceeds through a hemiacetal intermediate and an oxocarbenium ion. The key difference is the exchange of the alcohol component of the starting acetal with the 1,3-diol. This method can sometimes provide higher yields and cleaner reactions. nih.gov

Synthesis from Propargyl Alcohol and Related Unsaturated Precursors

The use of unsaturated precursors like propargyl alcohol provides a powerful entry into functionalized 1,3-dioxane derivatives. Propargyl alcohols can be key starting materials for creating more complex structures. mdpi.com For instance, the reaction of propargyl esters with amines can proceed under mild, metal-free conditions to form amide bonds, showcasing the reactivity of the propargyl group. researchgate.net While direct synthesis of this compound from propargyl alcohol is not a standard, straightforward reaction, propargyl derivatives can be used to construct precursors for subsequent cyclization. A general strategy involves the propargylation of carbonyl compounds to form homopropargylic alcohols. mdpi.com These can then be further elaborated and cyclized.

A notable application involves the synthesis of isoxazoles from propargylic alcohols. This transformation proceeds through an in-situ formed α-iodo enone/enal intermediate, which then undergoes cyclocondensation. researchgate.net This highlights the versatility of propargylic alcohols in forming heterocyclic systems, which could be adapted for the synthesis of complex dioxane derivatives.

Derivatization from Carbohydrate Precursors (e.g., Kojic Acid)

Kojic acid, a pyrone derivative readily produced from carbohydrate sources, serves as a versatile building block for the synthesis of various heterocyclic compounds, including those with a 1,3-dioxane-like structure. mdpi.combeilstein-journals.org The polyfunctionality of kojic acid allows for extensive chemical modification and derivatization. researchgate.net

One approach involves modifying the hydroxyl groups of kojic acid. For example, the hydroxyl group at the C-7 position can be modified by introducing amino acids or peptides. mdpi.com Furthermore, derivatives of kojic acid can be synthesized by forming dimeric structures through ester, amide, or thioether linkages. mdpi.com While not directly forming this compound, these derivatization strategies on a carbohydrate-derived platform molecule demonstrate the potential to construct complex architectures that could incorporate or be converted to a 1,3-dioxane ring system. The synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones from Meldrum's acid (a 1,3-dioxane derivative) and aromatic aldehydes further illustrates the utility of such precursors in building complex molecules. justia.com

Formation via Prins Reaction Pathways

The Prins reaction is a powerful C-C bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of a nucleophile. wikipedia.org This reaction is particularly well-suited for the synthesis of 1,3-dioxanes, especially when an excess of an aldehyde like formaldehyde (B43269) is used at low temperatures. wikipedia.org

The reaction mechanism typically begins with the protonation of the aldehyde by an acid catalyst, forming a highly electrophilic oxonium ion. wikipedia.org The alkene then acts as a nucleophile, attacking the activated aldehyde to generate a carbocation intermediate. wikipedia.org The fate of this intermediate is dependent on the reaction conditions. In the context of 1,3-dioxane formation, the carbocation is trapped by a second molecule of the aldehyde to form a hemiacetal, which then undergoes intramolecular cyclization to yield the 1,3-dioxane ring. beilstein-journals.org

Recent studies have explored the mechanism in detail using DFT calculations, suggesting a concerted pathway for the formation of a 1,3-diol, which can then be converted to the 1,3-dioxane through a hemiacetal intermediate. beilstein-journals.org This reaction has been successfully applied in the asymmetric synthesis of 1,3-dioxanes using chiral catalysts. acs.orgresearchgate.net

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of chiral this compound and its derivatives is of paramount importance, as the stereochemistry often dictates biological activity. Consequently, significant research has been directed towards the development of enantioselective and diastereoselective synthetic methods.

Chiral Catalyst Development for Asymmetric Acetalization

The asymmetric acetalization of diols is a key strategy for producing enantiomerically enriched 1,3-dioxanes. This has been achieved through the development of chiral catalysts that can control the stereochemical outcome of the cyclization reaction.

One notable advancement is the use of chiral phosphoric acid catalysts . rsc.org These catalysts have been successfully employed in the enantioselective construction of 1,3-dioxanes through a hemiacetalization/intramolecular oxy-Michael addition cascade. rsc.org This method has proven effective in generating optically active 1,3-polyol motifs, which are valuable chiral building blocks. rsc.org

Another approach involves the use of chiral confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts in the asymmetric intermolecular Prins reaction. acs.orgresearchgate.net These catalysts have demonstrated the ability to control the reactivity of paraformaldehyde and achieve good to excellent enantioselectivities in the formation of various 1,3-dioxanes from styrenes. acs.orgresearchgate.net Isotope labeling experiments and computational studies suggest a concerted, highly asynchronous mechanism for this transformation. acs.orgresearchgate.net

The development of these chiral catalysts represents a significant step forward in the asymmetric synthesis of complex molecules containing the 1,3-dioxane framework.

Enzymatic Transformations (e.g., Lipase-catalyzed reactions)

Enzymes, particularly lipases, have emerged as powerful tools in organic synthesis due to their high selectivity and ability to operate under mild reaction conditions. mdpi.com Lipase-catalyzed reactions have been successfully applied to the synthesis of chiral 1,3-dioxane derivatives. google.commdpi.com

One common strategy is the kinetic resolution of racemic mixtures. For example, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been used for the enantiospecific hydrolysis of racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate. csic.es This results in the separation of the enantiomers, providing access to optically pure compounds. mdpi.com

Lipases can also be used in transesterification reactions . The synthesis of the β-blocker (S)-esmolol, for instance, involves a key step of lipase-catalyzed transesterification of a racemic chlorohydrin, achieving high enantiomeric excess. chemrxiv.org While not directly forming the dioxane ring, this demonstrates the utility of lipases in creating chiral building blocks that can be subsequently used to construct chiral 1,3-dioxane systems. The choice of solvent can significantly impact the enantioselectivity of these reactions. chemrxiv.org

The chemoenzymatic synthesis of stereoselective cryptolactones also highlights the power of this approach, where a lipase-mediated dynamic kinetic resolution is a crucial step in obtaining the desired chiral products. mdpi.com

Asymmetric Allylation Strategies for Chiral Hydroxymethyl Groups

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and asymmetric allylation reactions represent a powerful tool for the stereoselective formation of carbon-carbon bonds and the creation of chiral centers. These strategies are particularly relevant for the synthesis of enantiomerically enriched homoallylic alcohols, which are versatile precursors to complex molecules. In the context of this compound, asymmetric allylation allows for the precise installation of a chiral hydroxymethyl group.

Several notable methods have been developed for the asymmetric allylation of aldehydes. The Brown allylation, for instance, typically yields secondary homoallylic alcohols with high enantioselectivity (85-99% ee) for a range of substrates. core.ac.uk Similarly, the Roush allylation utilizes a chiral boron-based reagent. core.ac.uk Other significant contributions include the Keck and Carreira allylations, which are catalytic in chiral Lewis acids generated from a titanium species and a chiral ligand like BINOL, offering enantioselectivities in the range of 70% to 95%. core.ac.uk Leighton's methodology employs a chiral silicon reagent constrained in a five-membered ring. core.ac.uk

A key strategy involves the diastereoselective allylation of chiral aldehydes that already contain a dioxane moiety. The stereochemical outcome of such reactions can often be predicted using models like the Felkin-Ahn, Cornforth-Evans, or Cram and Reetz chelation models. mdpi.com The Reetz model is particularly applicable to the addition of allylstannanes to β-oxy-substituted aldehydes, where high 1,3-anti-selectivity is achieved through the formation of a chelate complex between a Lewis acid catalyst and the aldehyde substrate. mdpi.com The choice of protective group and the Lewis acid catalyst can significantly influence the diastereomeric ratio of the products. mdpi.com For example, the allylation of (S)-3-(Methoxymethyl)hexanal using (allyl)tributylstannane can be promoted by various Lewis acids, with the diastereoselectivity being highly dependent on the reaction conditions. mdpi.com

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) is another sophisticated method used to create tetrasubstituted carbon centers with high enantiopurity. nih.gov This reaction has been successfully applied to linear enolates, where a palladium-mediated interconversion of intermediate enolates occurs before the alkylation step, allowing for high enantioselectivity regardless of the initial E/Z ratio of the enol carbonate starting material. nih.gov

Table 1: Comparison of Asymmetric Allylation Strategies

| Strategy | Reagent/Catalyst Type | Typical Enantioselectivity (% ee) | Key Features |

|---|---|---|---|

| Brown Allylation | Chiral allylborane reagents | 85-99 | Stoichiometric, sensitive to magnesium salts. core.ac.uk |

| Roush Allylation | Chiral allyl boronate complexes | High | Different mechanism from Brown's method. core.ac.uk |

| Keck/Carreira Allylation | Catalytic Ti-BINOL complex | 70-95 | Catalytic in chiral Lewis acid. core.ac.uk |

| Leighton Allylation | Chiral silicon 1,2-diamine reagent | High | Uses a strained five-membered ring silicon reagent. core.ac.uk |

| Chelation-Controlled Allylation | Allylstannanes with Lewis acids | High (diastereoselectivity) | Applicable to β-oxy-substituted aldehydes; follows Reetz model. mdpi.com |

| Pd-DAAA | Palladium catalyst with chiral ligand | High | Forms tetrasubstituted stereocenters from enol carbonates. nih.gov |

Preparation of Substituted this compound Analogues

The versatility of the this compound scaffold is enhanced by the ability to introduce a wide array of substituents onto the dioxane ring. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

Introduction of Aromatic and Aliphatic Substituents

The introduction of aromatic and aliphatic groups onto the 1,3-dioxane ring is commonly achieved through the acetalization reaction between a substituted aldehyde or ketone and a 1,3-diol. wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org

For instance, 2-phenyl-1,3-dioxanes can be synthesized from the reaction of benzaldehyde with the appropriate 1,3-diol. mdpi.com The synthesis of conformationally-restricted 1,3-dioxanes with an axially-oriented phenyl moiety has been achieved through a double intramolecular transacetalization process. mdpi.com This multi-step synthesis starts from diethyl 3-hydroxyglutarate and involves the creation of a benzaldehyde acetal bearing a protected 1,3,5-trihydroxypentyl side chain. mdpi.com Similarly, compounds like (5-ethyl-2-(4-chlorophenyl)-1,3-dioxane-5-yl)methanol have been prepared by reacting p-chlorobenzaldehyde with 2,2-bis(hydroxymethyl)butanol, demonstrating the incorporation of both aromatic and aliphatic substituents. researchgate.net

The synthesis of bis(1,3-dioxane-2-yl)alkanes showcases the introduction of aliphatic linkers connecting two dioxane rings. lew.ro These compounds are prepared through the condensation of linear dialdehydes with neopentylglycol. lew.ro For example, 1,3-bis(5,5-dimethyl-1,3-dioxane-2-yl)-propane was synthesized with a 60% yield. lew.ro

Furthermore, complex structures such as (Z)-6-((2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)hex-4-enoic acid have been developed, featuring multiple aromatic substituents on the dioxane ring system. google.com The synthesis of such molecules often involves multi-step procedures, including the reaction of a chloromethyl-substituted dioxane with other reagents. For example, (4R-cis)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid can be reacted with tetrabutylammonium (B224687) acetate (B1210297) to introduce an acetoxymethyl group, which is then hydrolyzed to the hydroxymethyl derivative. google.com

Table 2: Examples of Substituted this compound Analogues

| Compound | Substituent(s) | Synthetic Precursors | Reference |

|---|---|---|---|

| 2-[(2RS,4SR)-2-Phenyl-1,3-dioxan-4-yl]ethanol | Phenyl at C2 | Pentane-1,3,5-triol, Benzaldehyde | mdpi.com |

| (5-Ethyl-2-(4-chlorophenyl)-1,3-dioxane-5-yl)methanol | Ethyl at C5, 4-chlorophenyl at C2 | p-Chlorobenzaldehyde, 2,2-bis(hydroxymethyl)butanol | researchgate.net |

| 1,3-bis(5,5-dimethyl-1,3-dioxane-2-yl)-propane | Propane linker between two dioxane rings at C2 | Linear dialdehyde, Neopentylglycol | lew.ro |

| (4R-cis)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester | Methyls at C2, hydroxymethyl at C6, acetic acid ester at C4 | (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester | google.com |

Halogenation and Other Functional Group Introductions

The introduction of halogens and other functional groups onto the this compound framework provides access to a diverse range of chemical entities with potentially novel reactivity and applications.

Halogenation can be achieved through various methods. A deaminative halogenation reaction has been developed for the synthesis of organic halides from primary amines. nih.gov This method was successfully used to prepare tert-butyl 2-((4R,6S)-6-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in 68% yield by reacting the corresponding primary amine with CBr4 and an N-anomeric amide. nih.gov This approach is also applicable for chlorination and iodination by using CCl4 or C6F13I as the halogen source. nih.gov

Direct fluorination of rings attached to a dioxane acetal has been accomplished using N-fluorobenzenesulfonimide (NFSI), achieving yields up to 75%. academie-sciences.fr Another powerful strategy is the diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols, which yields halogen-containing chiral syn-1,3-diols that can serve as precursors to functionalized dioxanes. researchgate.net

Functional groups can also be introduced by starting with halogenated precursors. For example, a process for producing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives starts from a 3,5-dihydroxy-6-halohexane derivative. google.com The halogen is first substituted with a cyano group, followed by the formation of the dioxane ring. google.com Similarly, the synthesis of 1,3-dioxolane-4-methanol (B150769) compounds can be achieved by reacting a 4-halogenomethyl-1,3-dioxolane with an alkali metal salt of a carboxylic acid, followed by hydrolysis. google.com This highlights a general pathway where a halogen serves as a leaving group for the introduction of other functionalities.

Table 3: Methods for Functionalization of 1,3-Dioxanes

| Reaction Type | Reagents | Product Example | Yield |

|---|---|---|---|

| Deaminative Bromination | Primary amine, CBr4, N-anomeric amide | tert-butyl 2-((4R,6S)-6-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 68% nih.gov |

| Direct Fluorination | 3-substituted 5-(1,3-dioxane) acetal isoxazole (B147169), NFSI | 4-fluorinated isoxazole with dioxane acetal | up to 75% academie-sciences.fr |

| Cyanation | 3,5-dihydroxy-6-halohexane derivative, Cyaniding agent | 6-cyanomethyl-1,3-dioxane-4-acetic acid derivative | Not specified google.com |

| Esterification | 4-halogenomethyl-1,3-dioxolane, Alkali metal salt of carboxylic acid | 4-acyloxymethyl-1,3-dioxolane | Not specified google.com |

Chemical Reactivity and Transformation Pathways of 1,3 Dioxan 4 Yl Methanol

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in (1,3-Dioxan-4-yl)methanol is a key site for various chemical transformations, enabling the introduction of diverse functional groups and the extension of the carbon chain.

Esterification and Acylation Reactions

The primary alcohol of this compound readily undergoes esterification and acylation reactions. These reactions are fundamental for converting the hydroxyl group into an ester, which can serve as a protecting group or a functional moiety with distinct properties. The esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst.

For instance, the acylation of related N-heteroarenemethyl alcohols with benzoylacetonitrile (B15868) derivatives has been demonstrated to proceed under basic conditions, such as in the presence of sodium carbonate and 15-crown-5 (B104581) in toluene (B28343) at elevated temperatures. nih.govfrontiersin.org While this is a C-C bond cleavage reaction to form the acylating agent, it showcases a method for ester formation from an alcohol. nih.govfrontiersin.org Simple unhindered aliphatic alcohols show excellent nucleophilic activity in these types of reactions. frontiersin.org General methods for esterification also include the Fischer-Speier esterification with a carboxylic acid under acidic catalysis or acylation using a highly reactive acid chloride in the presence of a non-nucleophilic base like pyridine.

A process for preparing 1,3-dioxolane-4-methanol (B150769) compounds, which are structurally similar, involves esterification by reacting a 4-halogenomethyl-1,3-dioxolane with a salt of a carboxylic acid. google.comgoogle.com For example, (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane reacts with sodium benzoate (B1203000) in N,N-dimethylformamide at 150°C to yield the corresponding benzoyl ester. google.com The subsequent hydrolysis of the ester group regenerates a hydroxyl function, illustrating the use of esters as intermediates in a synthetic sequence. google.com

Table 1: Examples of Esterification Reactions on Related Dioxane/Dioxolane Methanol (B129727) Systems

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane | Sodium benzoate | N,N-dimethylformamide | 150°C, 3 days | (R)-4-(benzoyloxymethyl)-2,2-dimethyl-1,3-dioxolane | - | google.com |

| 4-chloromethyl-2,2-dimethyl-1,3-dioxolane | Potassium acetate (B1210297) | N,N-dimethylformamide | 150°C, 3 days | 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane | 64% | google.com |

| Heteroaryl methanols | Benzoylacetonitrile, Na₂CO₃, 15-crown-5 | Toluene | 140°C, 24h | Corresponding Benzoate Esters | 41-92% | nih.govfrontiersin.org |

Oxidation Reactions

As a primary alcohol, this compound can be oxidized to form either an aldehyde, (1,3-dioxan-4-yl)carbaldehyde, or a carboxylic acid, (1,3-dioxan-4-yl)carboxylic acid. libretexts.orglibretexts.org The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. libretexts.orgchemguide.co.uk

Partial oxidation to the aldehyde requires the use of mild oxidizing agents and carefully controlled conditions to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, converting primary alcohols to aldehydes efficiently. libretexts.org Another modern alternative is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic reaction conditions. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another established method for synthesizing aldehydes from primary alcohols. acs.orggoogle.com

Full oxidation to the carboxylic acid is achieved using strong oxidizing agents, often in the presence of water. wikipedia.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), also known as the Jones reagent. libretexts.orgacs.org The reaction typically proceeds by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.orgchemguide.co.uk The primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orgwikipedia.org

Table 2: Common Reagents for the Oxidation of Primary Alcohols

| Product | Reagent(s) | Typical Conditions | Comments | Reference(s) |

|---|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild oxidation, stops at the aldehyde stage. | libretexts.org |

| Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Non-acidic, often gives high yields. | libretexts.org |

| Aldehyde | Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78°C to room temp. | Requires low temperatures. | acs.org |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic or acidic solution, heat | Strong oxidant, can cleave C-C bonds. | libretexts.orgacs.org |

| Carboxylic Acid | Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone (B3395972), H₂SO₄ | Strong oxidant, reaction is typically fast. | libretexts.orgscielo.br |

| Carboxylic Acid | Oxygen (O₂) / Air | With catalyst, light, or heat | A green and atom-efficient oxidant. nih.gov | wikipedia.orgnih.gov |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (as hydroxide (B78521), OH⁻). Therefore, for nucleophilic substitution to occur at the adjacent carbon, the hydroxyl group must first be converted into a better leaving group. ntu.ac.uk This is typically achieved by protonation under acidic conditions or by converting it into an ester of a strong acid, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). ntu.ac.uk

Once activated, the resulting electrophilic carbon is susceptible to attack by a wide range of nucleophiles. The reaction of chloromethane (B1201357) with hydroxide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the rate depends on the concentration of both the substrate and the nucleophile. libretexts.org In the context of this compound, after converting the hydroxyl to a sulfonate ester like (1,3-dioxan-4-yl)methyl tosylate, a nucleophile (Nu⁻) can displace the tosylate group.

This two-step sequence allows for the synthesis of a variety of derivatives, where the hydroxyl group is replaced by halides, cyanide, azide (B81097), thiols, and other functional groups. For example, a process for preparing 1,3-dioxolane-4-methanol involves the reaction of a 4-halogenomethyl-1,3-dioxolane with a nucleophile, which is essentially the reverse of activating the alcohol to a halide. google.com The nucleophilic substitution of a phenylsulfonyl derivative of [(1,3-dioxan-4-yl)]methanol has also been reported. sci-hub.se

Formation of Quaternary Ammonium (B1175870) Derivatives

The synthesis of quaternary ammonium derivatives from this compound involves the transformation of the hydroxymethyl group into a moiety that can be alkylated by an amine. This typically proceeds via an intermediate where the hydroxyl group has been converted into a good leaving group, such as a halide or a sulfonate ester, as described in the nucleophilic substitution section.

The resulting activated intermediate, for example (1,3-dioxan-4-yl)methyl halide, can then be reacted with a tertiary amine to form the corresponding quaternary ammonium salt via an Sₙ2 reaction. Quaternary ammonium compounds are derivatives of ammonium ions (NH₄⁺) where all four hydrogen atoms have been replaced by organic substituents. drugbank.com

A patented process describes the formation of dioxane-derived quaternary ammonium salts through the reaction of 5-methyl-5-nitro-1,3-dioxane (B73799) or its ethyl analog. google.com While the starting material is different, the principle involves the formation of a cyclic ammonium salt. google.com In another case, quaternary ammonium salts are used as reagents in the synthesis of 2-[6-(hydroxymethyl)-1,3-dioxan-4-yl]acetic acid derivatives. google.com The formation of these salts is a key step in creating compounds with specific biological or material properties, such as antimicrobial activity. google.comresearchgate.net

Reactions Involving the Cyclic Acetal (B89532) Moiety

The 1,3-dioxane (B1201747) ring is a cyclic acetal, which serves as a protective group for a 1,3-diol. This moiety is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

Ring-Opening Reactions and Subsequent Functionalization

The characteristic reaction of the 1,3-dioxane acetal is its hydrolysis under acidic conditions to regenerate the parent 1,3-diol and the corresponding carbonyl compound from which the acetal was formed. For this compound, which is derived from glycerol (B35011) and formaldehyde (B43269), acid-catalyzed hydrolysis would yield glycerol and formaldehyde.

More synthetically useful are regioselective ring-opening reactions, which cleave only one of the C-O bonds of the acetal, leading to a new functionalized derivative. researchgate.net The regioselectivity of the cleavage is influenced by the reagents, reaction conditions, and the substitution pattern on the dioxane ring. researchgate.net For example, catalytic amounts of p-toluenesulfonic acid (pTosOH) in a methanol and water mixture have been used to cleave the 1,3-dioxane ring in complex polycyclic systems, yielding diols in good yields. mdpi.comnih.gov

Reductive ring-opening reactions are particularly powerful. Using a Lewis acid in combination with a hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride-aluminum chloride (LiAlH₄-AlCl₃), can selectively open the acetal ring to yield a mono-protected diol. researchgate.net The regiochemical outcome often depends on steric hindrance and the ability of the Lewis acid to coordinate to the oxygen atoms. researchgate.net For instance, the reductive opening of benzylidene acetals (2-phenyl-1,3-dioxanes) can yield either the primary or secondary benzyl (B1604629) ether, depending on the reagents and substrate. researchgate.net These reactions provide a strategic pathway to differentiate between two hydroxyl groups that were initially protected as part of the same acetal.

Table 3: Reagents for Ring-Opening of 1,3-Dioxane Acetals

| Reaction Type | Reagent(s) | Product Type | Comments | Reference(s) |

|---|---|---|---|---|

| Hydrolysis | H₃O⁺ (e.g., aq. HCl, pTosOH/H₂O) | Diol + Carbonyl | Complete cleavage of the acetal. | mdpi.comnih.gov |

| Reductive Opening | LiAlH₄-AlCl₃ | Mono-protected diol (ether) | Cleaves C-O bond and reduces the oxocarbenium ion. | researchgate.net |

| Reductive Opening | Diisobutylaluminium hydride (DIBAL-H) | Mono-protected diol (ether) | Regioselectivity depends on steric and electronic factors. | researchgate.net |

| Reductive Opening | Sodium cyanoborohydride (NaBH₃CN) - Trifluoroacetic acid | Mono-protected diol (ether) | Provides high regioselectivity in certain carbohydrate systems. | researchgate.net |

Hydrogenation Studies of 1,3-Dioxane Ring Systems

The hydrogenation of the 1,3-dioxane ring system, a core structure of this compound, is a significant transformation pathway that typically involves reductive cleavage or hydrogenolysis. This process opens the cyclic acetal to yield diol or monoether derivatives. The stability of the 1,3-dioxane ring makes it generally more resistant to hydrogenolysis compared to its five-membered analogue, the 1,3-dioxolane (B20135) ring. cdnsciencepub.comcdnsciencepub.com This difference in reactivity is attributed to the greater ease of forming the intermediate oxocarbonium ion from the five-membered ring structure during the rate-determining step of the reaction. cdnsciencepub.com

Catalytic hydrogenation is a common method for transforming substituted 1,3-dioxanes. Studies on related compounds, such as 5-acyl-1,3-dioxanes, have demonstrated the efficacy of various heterogeneous catalysts for reducing functional groups attached to the ring. finechem-mirea.ruresearchgate.net For instance, the reduction of the acyl group to a hydroxyalkyl group can be achieved with high selectivity using specific catalysts. Among the tested metal-containing catalysts (including Pt/Re, Pd/C, Ni/kieselguhr, and Ni/Mo), Palladium on carbon (Pd/C) has been identified as particularly effective, yielding the corresponding heterocyclic alcohols with selectivities exceeding 95% under certain conditions. finechem-mirea.ruresearchgate.net

The conditions for these reactions can be optimized to achieve high conversion rates of the starting material. Research on the hydrogenation of substituted 5-acyl-1,3-dioxanes shows that at a reaction temperature of 200 °C and a hydrogen molar ratio of 1:6, conversion rates between 60–90% can be attained. finechem-mirea.ruresearchgate.net

| Catalyst | Conversion of Starting Ketone (%) | Selectivity for Target Alcohol (%) | Reaction Conditions |

|---|---|---|---|

| Pd/C | 60–90 | >95 | 200 °C, 1 h, Ketone/H₂ = 1:6 |

| Ni-containing catalysts | Lower activity compared to Pd/C | Not specified | 200 °C, 1 h, Ketone/H₂ = 1:6 |

| Pt/Re | Variable | Variable | 200 °C, 1 h, Ketone/H₂ = 1:6 |

| Ni/Mo | Variable | Variable | 200 °C, 1 h, Ketone/H₂ = 1:6 |

Furthermore, catalytic hydrogenation is employed in the synthesis of derivatives like 5-amino-1,3-dioxanes from the corresponding 5-oximino-1,3-dioxanes. google.com Catalysts such as Raney nickel, rhodium on alumina, and palladium on charcoal are effective for this transformation, which proceeds via the reduction of the oxime group without cleaving the dioxane ring. google.com The choice of solvent, often a lower C₁-C₄ alcohol, is also a key parameter in these reactions. google.com

Condensation Reactions with Isocyanates

The primary alcohol group of this compound is a reactive site for condensation reactions, notably with isocyanates to form urethane (B1682113) linkages. This reaction is a fundamental process in polyurethane chemistry. acs.org The nucleophilic hydroxyl group of the alcohol attacks the electrophilic carbon atom of the isocyanate (–N=C=O) group. This is followed by a proton transfer, resulting in the formation of a carbamate (B1207046) (urethane) group. acs.org

Research has documented the condensation of hydroxyalkyl-1,3-dioxacyclanes with phenyl isocyanate. rcsi.science In a related study, (S)-(+)-2,2-dimethyl-1,3-dioxolan-4-methanol was reacted with (S)-(+)-(1-naphthyl)ethyl isocyanate. arkat-usa.org The reaction, conducted in toluene at 50 °C with 4-pyrrolidinopyridine (B150190) as a catalyst, yielded the corresponding naphthyl urethane derivative in high yield (97%). arkat-usa.org This demonstrates the feasibility of forming stable urethane derivatives from hydroxyl-functionalized dioxacycloalkanes like this compound.

The general reaction scheme is as follows:

R-N=C=O + HO-CH₂-(1,3-dioxan-4-yl) → R-NH-C(=O)O-CH₂-(1,3-dioxan-4-yl)

The reactivity in these condensation reactions can be influenced by catalysts. While the reaction can proceed without a catalyst, bases (like tertiary amines) and organometallic compounds are often used to increase the reaction rate. acs.orgresearchgate.net The mechanism often involves the activation of either the alcohol or the isocyanate by the catalyst. acs.org

| Alcohol Reactant | Isocyanate Reactant | Catalyst | Solvent | Conditions | Product Yield (%) |

|---|---|---|---|---|---|

| (S)-(+)-2,2-dimethyl-1,3-dioxolan-4-methanol | (S)-(+)-(1-naphthyl)ethyl isocyanate | 4-Pyrrolidinopyridine | Toluene | 50 °C, 12 h | 97 |

Mechanisms of Chemical Transformations and Reaction Kinetics

The mechanisms governing the transformations of 1,3-dioxanes are critical to understanding their reactivity. For acid-catalyzed reactions like hydrolysis and hydrogenolysis, the mechanism typically proceeds through a rate-determining step involving the formation of an oxocarbonium ion intermediate. cdnsciencepub.com In the case of hydrogenolysis with a reagent like LiAlH₄-AlCl₃, the Lewis acid (AlCl₃) coordinates with one of the ring oxygen atoms, facilitating ring opening to form the relatively stable six-membered ring carbocation. A subsequent hydride attack then cleaves the ring to yield a hydroxy ether. cdnsciencepub.com The slower rate of hydrogenolysis for 1,3-dioxanes compared to 1,3-dioxolanes is rationalized by the higher energy barrier to forming this six-membered ring intermediate. cdnsciencepub.com

Kinetic studies on the hydrolysis of 1,3-dioxane derivatives provide further insight. The hydrolysis of 2-propyl-1,3-dioxane, catalyzed by a cation exchange resin, was found to be an endothermic reaction. tandfonline.com By eliminating diffusion effects, a macro-kinetics model was established to determine the rate constants for the forward and reverse reactions. tandfonline.com

The kinetics of esterification for related 5-hydroxy-1,3-dioxane derivatives have also been investigated. The reactivity of the hydroxyl group is highly dependent on its stereochemical orientation (axial vs. equatorial). acs.org For instance, in reactions with acid anhydrides in pyridine, equatorial hydroxyl groups were found to react more rapidly than axial ones. Conversely, when reacting with more sterically demanding carboxylic acid chlorides and sulfonic acid chlorides, the axial hydroxyl groups showed higher reactivity. acs.org These differences are rationalized by polar and steric interactions within the transition state. acs.org

Stereochemical and Conformational Analysis of 1,3 Dioxan 4 Yl Methanol and Its Derivatives

Elucidation of Diastereomeric and Enantiomeric Forms

(1,3-Dioxan-4-yl)methanol possesses a chiral center at the C4 position of the dioxane ring, giving rise to the possibility of enantiomeric forms, namely (R)-(1,3-dioxan-4-yl)methanol and (S)-(1,3-dioxan-4-yl)methanol. When additional stereocenters are introduced, either on the ring or on its substituents, diastereomers can be formed. masterorganicchemistry.comlibretexts.org

For instance, the reaction of glycerol (B35011) with aldehydes or ketones can produce both five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) ring systems. rsc.org In the case of this compound derivatives, the relative orientation of the substituents on the ring dictates the formation of cis and trans diastereomers. The synthesis of these isomers can be influenced by the reaction conditions and the nature of the starting materials.

The introduction of substituents at various positions on the 1,3-dioxane (B1201747) ring leads to a variety of stereoisomers. For example, in derivatives with substituents at both C2 and C4, four possible stereoisomers can exist. The specific stereochemistry of these compounds is crucial as it influences their physical properties and biological activity.

Conformational Preferences and Ring Dynamics

The 1,3-dioxane ring generally favors a chair conformation to minimize torsional strain. thieme-connect.de The presence of oxygen atoms in the ring leads to shorter C-O bond lengths compared to C-C bonds, which can influence the ring's geometry and increase the energy barrier for ring inversion. thieme-connect.de

Substituents on the 1,3-dioxane ring tend to occupy equatorial positions to minimize steric interactions. vulcanchem.comlew.ro This is particularly true for bulky substituents. For example, in (2,2-dimethyl-1,3-dioxan-4-yl)methanol (B11922737), the hydroxymethyl group at C4 preferentially occupies an equatorial position to reduce steric strain with the axial methyl group at C2. vulcanchem.com However, the presence of polar substituents can lead to a preference for the axial position due to stabilizing effects like intramolecular hydrogen bonding. thieme-connect.de

In some cases, particularly with multiple bulky substituents, the 1,3-dioxane ring may adopt a twist-boat conformation to alleviate severe steric strain that would be present in the chair form. researchgate.netarkat-usa.org The conformational equilibrium between chair and twist forms is influenced by the substitution pattern and the solvent. thieme-connect.deresearchgate.net

Determination of Absolute and Relative Stereochemistry

The precise determination of the stereochemistry of this compound and its derivatives is essential for understanding their structure-activity relationships. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of 1,3-dioxane derivatives. qd-latam.com Key parameters derived from ¹H and ¹³C NMR spectra provide valuable information about the relative configuration and conformation of the molecule. lew.roresearchgate.netresearchgate.net

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (³Jaa) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is smaller (around 2-5 Hz). researchgate.net This allows for the assignment of the relative stereochemistry of substituents on the ring. rsc.org

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. A strong NOE signal between two protons indicates that they are close in space, which can help to determine their relative orientation (axial or equatorial) and thus the stereochemistry of the molecule. rsc.orgrsc.org

¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the 1,3-dioxane ring are also sensitive to their stereochemical environment. researchgate.net For example, an axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent. These substituent effects can be used to confirm stereochemical assignments. arkat-usa.org

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Stereochemical Information |

|---|---|---|---|---|

| Axial H at C4/C6 | ~3.5-4.0 | multiplet | ³Jaa ≈ 10-13, ³Jae ≈ 2-5 | Distinguishable from equatorial protons based on coupling constants. |

| Equatorial H at C4/C6 | ~4.0-4.5 | multiplet | ³Jea ≈ 2-5, ³Jee ≈ 2-5 | Typically deshielded relative to axial protons. |

| Axial H at C2 | Varies with substituent | multiplet | - | NOE correlations to other axial protons. |

| Equatorial H at C2 | Varies with substituent | multiplet | - | NOE correlations to other equatorial protons. |

Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state. rsc.orgmdpi.com It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the chair or twist conformation of the 1,3-dioxane ring and the stereochemical arrangement of its substituents. vulcanchem.comscielo.br For example, X-ray crystallography has been used to confirm the chair conformation of (2,2-dimethyl-1,3-dioxan-4-yl)methanol with the hydroxymethyl group in an equatorial position. vulcanchem.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment (e.g., coupling constants, NOE experiments)

Influence of Substituents on Stereochemical Outcomes and Stability

The nature and position of substituents on the 1,3-dioxane ring have a profound impact on the stereochemical outcome of reactions and the thermodynamic stability of the resulting isomers.

Steric Effects: As previously mentioned, bulky substituents generally prefer an equatorial position to minimize 1,3-diaxial interactions, which are a major source of steric strain. thieme-connect.de The presence of gem-dimethyl groups at C2, for instance, can lock the ring in a specific chair conformation. vulcanchem.com

Electronic Effects: The anomeric effect is an important electronic factor in 1,3-dioxanes. It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position. thieme-connect.de This is attributed to a stabilizing interaction between the lone pair of an oxygen atom in the ring and the antibonding orbital of the axial C-substituent bond.

Intramolecular Hydrogen Bonding: Substituents capable of forming hydrogen bonds, such as hydroxyl groups, can influence conformational preferences. For example, a hydroxyl group at C5 may favor an axial position to form an intramolecular hydrogen bond with one of the ring oxygen atoms, thereby stabilizing that conformation. thieme-connect.de

| Substituent Position | Substituent Type | Dominant Effect | Preferred Orientation | Impact on Stability |

|---|---|---|---|---|

| C2 | Bulky alkyl/aryl | Steric | Equatorial | Increases stability of the equatorial conformer. |

| C2 | Alkoxy | Anomeric | Axial | Stabilizes the axial conformer. |

| C4/C6 | Alkyl/aryl | Steric | Equatorial | Reduces 1,3-diaxial interactions. |

| C5 | Hydroxyl | Hydrogen Bonding | Axial | Stabilizes the axial conformer through intramolecular H-bonding. |

| C5 | Polar (e.g., F, CN) | Dipole-Dipole Interactions | Axial | Can favor the axial position depending on the substituent and solvent. |

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Synthetic Building Block

The unique arrangement of oxygen atoms and functional groups within the (1,3-Dioxan-4-yl)methanol structure makes it an important synthon. The dioxane ring can act as a protective group for 1,3-diols, a strategy widely employed in multi-step synthesis, while the hydroxymethyl group offers a handle for further chemical transformations.

The total synthesis of biologically active natural products often requires the strategic use of chiral building blocks to construct complex stereochemical architectures. In the synthesis of building blocks for Annonine I, a natural product known for its cytotoxic and insecticidal properties, a derivative of this compound plays a crucial role. researchgate.netnih.gov

A key step in a retrosynthetic analysis of the Annonine I side chain involves the use of (2-phenyl-1,3-dioxan-4-yl)methanol as a key intermediate. researchgate.netnih.gov This acetal (B89532) is synthesized from butane-1,2,4-triol and benzaldehyde (B42025) dimethyl acetal. sfu.ca The 1,3-dioxane (B1201747) ring effectively protects the 1,3-diol functionality of the triol, allowing for selective reactions on the remaining primary hydroxyl group. sfu.ca This protected intermediate can then be converted into a tosylate, setting the stage for subsequent carbon-carbon bond-forming reactions required to elaborate the full side chain of the natural product. sfu.ca This synthetic strategy highlights how the 1,3-dioxane framework serves as an essential protecting group, enabling the regioselective functionalization necessary for building complex molecular targets like Annonine I. nih.gov

The 1,3-dioxane ring system is a foundational element in the synthesis of a wide array of polyfunctional heterocyclic compounds. researchgate.net These structures are of significant interest due to their prevalence in biologically active molecules and their utility as intermediates in organic synthesis. researchgate.netresearchgate.net 1,3-Dioxane-4,6-diones, for example, are well-established synthons used to create a variety of heterocyclic systems.

While direct conversion of this compound is one of many pathways, the stability and reactivity of the dioxane moiety are often exploited in multi-step sequences. For instance, in the synthesis of certain complex nitrogen-containing heterocycles, dioxane is used as a solvent for crystallization, indicating its compatibility with the functional groups present. scirp.org Furthermore, the synthesis of novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives has been accomplished using 1,4-dioxane (B91453) as a solvent for the cyclization step, demonstrating the utility of dioxane ethers in facilitating the formation of other heterocyclic rings. nih.gov The general principle involves using the dioxane as a stable core or a protecting group that allows for the manipulation of other parts of the molecule before being removed or incorporated into a final, more complex heterocyclic structure.

The inherent chirality of substituted this compound derivatives makes the 1,3-dioxane framework an attractive scaffold for the development of chiral auxiliaries and ligands used in asymmetric synthesis. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to form one enantiomer or diastereomer preferentially over others.

While not this compound itself, closely related structures demonstrate the principle. For example, a chiral auxiliary based on a 4-biphenyl-substituted 2,2-dimethyl-1,3-dioxan-5-amine (B1354329) has been developed for the efficient asymmetric α-alkylation of sulfonamides. The rigid dioxane core, in combination with the bulky biphenyl (B1667301) group, creates a well-defined chiral environment that effectively shields one face of the reactive center, leading to high diastereomeric excesses. Similarly, other chiral acetals have been evaluated as effective directors in asymmetric Diels-Alder reactions. sfu.ca In some cases, the presence of dioxane as a solvent or additive is crucial for achieving high stereoselectivity in catalytic asymmetric reactions, such as 1,3-dipolar cycloadditions. These examples underscore the potential of the chiral 1,3-dioxane skeleton as a design element for creating effective tools for stereocontrolled synthesis.

The 1,3-dioxane ring serves as a robust structural scaffold for the creation of functional materials and specialty chemicals, where its physical and chemical properties can be tailored through substitution. researchgate.net

A significant application is in the field of biomaterials. A degradable cyclic acetal biomaterial, an EH network based on 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl-1,3-dioxane-2-ethanol diacrylate , has been developed as a functional scaffold for skeletal muscle regeneration. nih.gov This material promotes the attachment and proliferation of myoblastic cells, demonstrating its utility in tissue engineering applications. nih.gov The 1,3-dioxane core provides the necessary structural integrity for the scaffold while allowing for controlled degradation.

In addition to biomaterials, 1,3-dioxane derivatives are used as components in liquid crystal compositions and are considered promising for the design of new pharmaceuticals. researchgate.net The related five-membered ring compound, 1,3-dioxolane (B20135), is used as a reactive intermediate for synthesizing specialty chemicals and as a component in lithium battery electrolytes to improve performance and lifespan. silverfernchemical.com

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Role in Agrochemical Formulations

Beyond synthesis, derivatives of this compound have found direct application as functional components in commercial product formulations, particularly in the agrochemical sector.

The compound (2,2-dimethyl-1,3-dioxan-4-yl)methanol (B11922737) (DDM), a derivative of the parent structure, has been identified as an effective adjuvant for enhancing the efficacy of herbicides like glyphosate (B1671968). moluch.ru Adjuvants are substances added to a pesticide formulation to improve its effectiveness, for example, by increasing its absorption by the target weed.

The mechanism of action for DDM involves several key physicochemical effects:

Reduced Surface Tension : DDM significantly lowers the surface tension of the herbicide solution, which improves the spreading and coverage of the spray on waxy leaf surfaces. silverfernchemical.com

Cuticle Plasticization : The molecule's structure facilitates interaction with the plant cuticle. The hydroxyl group can form hydrogen bonds with cutin, while the methyl groups can intercalate into the epicuticular waxes, increasing the fluidity of the plant's protective layer and enhancing herbicide penetration. silverfernchemical.com

Solubilization of Active Ingredients : DDM acts as a co-solvent, increasing the solubility of the glyphosate salt in the formulation. silverfernchemical.com

Greenhouse studies on the common weed Chenopodium album have demonstrated the practical benefits of including DDM in glyphosate formulations. The addition of 1% DDM significantly enhanced the herbicide's effect, reducing the effective dose (ED) of glyphosate required by 40%. moluch.ru This enhancement allows for lower application rates of the active herbicide, potentially reducing environmental impact and operational costs.

Interactive Data Table: Efficacy of (2,2-dimethyl-1,3-dioxan-4-yl)methanol (DDM) as a Glyphosate Adjuvant

| Treatment | Effective Dose (ED₅₀) (mg glyphosate/L) | Leaf H₂O₂ (nmol/g FW) | Chlorophyll Retention (%) |

| Glyphosate Alone | 288 | 18.7 ± 2.1 | 34.2 ± 3.8 |

| Glyphosate + 1% DDM | 144 | Not Specified | Not Specified |

| Data derived from a study on Chenopodium album, showing that DDM can halve the effective dose of glyphosate. silverfernchemical.com |

Strategic Incorporation into Compound Libraries for Chemical Diversification

The generation of compound libraries with high degrees of molecular diversity is a cornerstone of modern drug discovery and materials science. Diversity-oriented synthesis (DOS) is a powerful strategy employed to access collections of structurally diverse compounds from a common starting material in a limited number of synthetic steps. beilstein-journals.orgbme.hucam.ac.uk The strategic selection of building blocks is critical to the success of DOS, as they must contain versatile functional handles and stereochemical information that can be translated into a wide array of final structures.

This compound and its closely related analogue, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal), are exemplary building blocks for these approaches. nih.govtargetmol.com Derived from glycerol (B35011), these molecules possess a chiral center and a protected diol, offering a rigid scaffold with a primary alcohol that serves as a key functional handle for diversification. scielo.brnih.gov The inherent chirality and the C3 backbone of the glycerol unit provide a valuable starting point for creating stereochemically complex and varied molecules. scielo.br The protected diol ensures that reactions can be directed specifically to the primary hydroxyl group, allowing for controlled, stepwise modifications.

A pertinent example of this strategy is the synthesis of a library of 1,2,3-triazole derivatives from (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. scielo.br This work demonstrates how a simple, glycerol-derived scaffold can be efficiently elaborated into a diverse set of compounds through a reliable and high-yielding reaction sequence.

The synthetic pathway commences with the conversion of the starting alcohol into an azide (B81097). Specifically, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol is first tosylated and then converted to 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane. scielo.br This azide intermediate is a versatile precursor for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction. By reacting this single azide with a variety of terminal alkynes, a library of 1,2,3-triazole derivatives can be rapidly assembled. scielo.br Each alkyne introduces a new R-group, systematically varying the appendages on the triazole ring and thus generating a library of molecules with diverse structural features.

The research findings below illustrate the synthesis of a focused library of 4-alkyl-substituted 1,2,3-triazoles.

Table 1: Synthesis of a 1,2,3-Triazole Library from a Glycerol-Derived Azide scielo.br

| Compound ID | R-Group (from terminal alkyne) | Yield (%) |

| 4f | Heptyl | 85 |

| 4g | Octyl | 92 |

| 4h | Nonyl | 88 |

| 4i | Decyl | 94 |

This table showcases the high efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction for incorporating diverse alkyl chains onto the triazole scaffold derived from (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The yields represent the formation of the triazole products from the azide precursor and the corresponding terminal alkyne.

This approach highlights the strategic value of this compound and its analogues. By using a robust and versatile scaffold, chemists can employ parallel synthesis techniques to create a multitude of derivatives. nih.gov The resulting libraries, populated with molecules that share a common core but differ in their peripheral substituents, are invaluable for screening against biological targets to identify new lead compounds or for exploring novel material properties. The diversification is achieved not just through the different R-groups introduced but also by the inherent stereochemistry of the original building block, which is preserved throughout the synthesis.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of (1,3-Dioxan-4-yl)methanol. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For this compound, the spectrum would display characteristic signals for the protons on the dioxane ring, the hydroxymethyl group, and the acetal (B89532) C2-protons. The chemical shifts (δ) and coupling constants (J) are crucial for determining the relative stereochemistry, particularly the axial or equatorial orientation of the hydroxymethyl group at the C4 position. The dioxane ring typically adopts a chair conformation.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and bonding environment, with carbons bonded to oxygen appearing significantly downfield. For instance, the acetal carbon (C2) and the carbons flanking the ring oxygens (C4, C6) and the hydroxymethyl group (C7) would have characteristic chemical shifts.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for confirming the structural assignment. magritek.comprinceton.edu A COSY spectrum maps the coupling relationships between protons, confirming which protons are adjacent in the molecular structure. princeton.edu An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). columbia.edu More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, further solidifying the structural assignment. columbia.edu Purity assessment is also readily achieved with NMR, as the presence of impurities would result in additional, unassignable peaks in the spectra. sigmaaldrich.comfishersci.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for 1,3-dioxane (B1201747) systems. Actual values may vary depending on the solvent and experimental conditions.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | CH₂ | ~4.7-4.9 (axial/equatorial) | ~94-96 |

| 4 | CH | ~3.8-4.2 | ~75-78 |

| 5 | CH₂ | ~1.5-2.0 (axial/equatorial) | ~25-28 |

| 6 | CH₂ | ~3.6-4.0 (axial/equatorial) | ~66-68 |

| 7 (CH₂OH) | CH₂ | ~3.5-3.7 | ~63-65 |

| 8 (OH) | OH | Variable | - |

Mass Spectrometry Techniques (GC-MS, LC-MS) for Product Identification and Mixture Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for identifying it within reaction mixtures. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analysis. nih.govresearchgate.net

In GC-MS , the compound is vaporized and separated from other components before being ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight (118.13 g/mol ). The molecule then fragments in a predictable manner, producing a unique fingerprint of fragment ions. For this compound, characteristic fragmentation pathways would include the loss of the hydroxymethyl group (•CH₂OH, mass loss of 31) and cleavage of the dioxane ring. docbrown.infonsf.gov Analysis of these fragmentation patterns allows for confident identification of the compound. docbrown.info

LC-MS is particularly useful for analyzing thermally sensitive compounds or complex mixtures that are not suitable for GC. nih.govescholarship.org The compound is first separated by HPLC and then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI). In LC-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ (m/z 119.1) or as an adduct with a salt, such as sodium [M+Na]⁺ (m/z 141.1). nih.gov This technique is instrumental in monitoring reaction progress and identifying products in complex biological or chemical matrices. rsc.org

Table 2: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Formula | Proposed Origin of Fragment |

| 118 | [C₅H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 88 | [C₄H₈O₂]⁺ | Loss of formaldehyde (B43269) (CH₂O) from the ring |

| 87 | [C₅H₇O₂]⁺ | Loss of the hydroxymethyl radical (•CH₂OH) |

| 58 | [C₂H₂O₂]⁺ or [C₃H₆O]⁺ | Cleavage of the dioxane ring |

| 57 | [C₃H₅O]⁺ | Further fragmentation of the ring |

| 43 | [C₂H₃O]⁺ | Acylium ion from ring cleavage |

| 31 | [CH₃O]⁺ | Fragment corresponding to the hydroxymethyl group |

Chromatographic Separations for Isomer Resolution and Purification (HPLC, UPLC, GC)

Chromatographic techniques are essential for the purification of this compound from reaction byproducts and for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for preparative purification. conicet.gov.ar Normal-phase or reversed-phase columns can be used. In synthetic chemistry, silica (B1680970) gel column chromatography, a form of normal-phase HPLC, is commonly employed. A solvent system consisting of a gradient of ethyl acetate (B1210297) in hexanes is typically effective for separating dioxane derivatives from less polar starting materials and more polar byproducts. nih.gov The separation is monitored by thin-layer chromatography (TLC) to identify fractions containing the pure product.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC, making it suitable for complex analytical separations and for resolving closely related isomers.

Gas Chromatography (GC) is an excellent analytical tool for assessing the purity of this compound and for separating its volatile isomers, provided the compound is thermally stable. fishersci.com Different isomers often exhibit distinct retention times on a given GC column due to differences in their boiling points and interactions with the stationary phase. nih.gov Chiral GC columns can be specifically employed to separate the enantiomers of this compound.

Table 3: General Chromatographic Conditions for the Purification and Analysis of Dioxane Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

| HPLC | Silica Gel | Gradient of Ethyl Acetate in Hexanes | UV, Refractive Index | Preparative purification, Isomer separation |

| UPLC | C18 (Reversed-Phase) | Gradient of Methanol (B129727)/Acetonitrile in Water | UV, MS | High-resolution analysis, Isomer resolution |

| GC | Capillary (e.g., DB-5) | Helium, Nitrogen | FID, MS | Purity assessment, Volatile isomer separation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic ring and substituent protons would appear around 2950-2850 cm⁻¹. Crucially, strong bands in the 1150-1050 cm⁻¹ region correspond to the C-O-C asymmetric and symmetric stretching of the acetal and ether linkages within the dioxane ring. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Compounds with conjugated systems or chromophores absorb light in the UV-Vis range (200-800 nm). This compound lacks a chromophore, as it is a fully saturated aliphatic compound. Therefore, it is not expected to show any significant absorbance in the standard UV-Vis spectrum. nist.govjocpr.com This lack of absorbance is itself a characteristic feature, confirming the absence of conjugated double bonds or aromatic rings.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1470 - 1440 | C-H Bend | Aliphatic (CH₂) |

| 1150 - 1050 | C-O-C Asymmetric/Symmetric Stretch | Acetal / Ether linkage |

| 1050 - 1000 | C-O Stretch | Primary Alcohol |

Theoretical and Computational Investigations of 1,3 Dioxan 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure, stability, and reactivity of (1,3-Dioxan-4-yl)methanol. These computational methods allow for the detailed examination of properties that can be challenging to measure experimentally.

Conformational Analysis and Energy Minima Studies

Computational studies on various 1,3-dioxane (B1201747) derivatives have demonstrated that the chair conformation is the most stable. For instance, in (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol, the dioxane ring also adopts a chair conformation with the bulky tert-butyl group in an equatorial position. iucr.org Conformational analysis of oligo-1,3-dioxan-4-yls has shown a high preference for specific conformations at the bonds connecting the dioxane rings. researchgate.net For example, simple 4,4′-bi(1,3-dioxanyl)s with equatorial methyl groups in the 5- and 5′-positions exhibit a strong preference for a conformation with a gauche arrangement of the oxygen atoms. researchgate.net The stability of different conformers, such as the chair and twist-boat forms of 1,4-dioxane (B91453) when complexed with methanol (B129727), has been investigated using quantum chemical calculations, revealing distinct features between different types of hydrogen bonds. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. The accuracy of these predictions depends on several factors, including the choice of the exchange-correlation functional, basis set, and solvation model. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR spectra. mdpi.com

For complex molecules, the observed chemical shift is often a weighted average of the shifts of rapidly interconverting conformers. acs.org For instance, in a molecule with an equatorial-to-axial conformational equilibrium, the energy difference between the conformers determines their population ratio and thus the observed weighted-average chemical shift. acs.org Machine learning models are also emerging as a powerful tool for the accurate prediction of ¹H NMR chemical shifts, sometimes achieving root mean square errors (RMSEs) of 0.2–0.4 ppm. nih.gov

Table 1: Predicted vs. Experimental Chemical Shifts This table would typically contain data from computational studies, comparing the calculated NMR chemical shifts (in ppm) for the protons and carbons of this compound with experimentally determined values. The specific values would be populated from relevant research papers that have performed these calculations.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| H1 | Data not available | Data not available |

| C1 | Data not available | Data not available |

| ... | ... | ... |

Investigation of Non-Covalent Interactions (e.g., halogen bonding with dioxane systems)

Non-covalent interactions (NCIs) play a crucial role in determining the structure and properties of molecular systems. rsc.orgacs.org Halogen bonding is a specific type of NCI where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. mdpi.comwikipedia.org

The oxygen atoms in 1,3-dioxane can act as halogen bond acceptors. mdpi.comresearchgate.net The interaction of 1,4-dioxane with dihalogens like bromine has been studied both crystallographically and computationally. wikipedia.orgacs.org These studies show that the bromine molecule interacts with the oxygen lone pairs. acs.org Computational analyses have shown that the approach of a bromine molecule to the oxygen in 1,3-dioxane is favored from the axial direction due to stereoelectronic effects. researchgate.net The strength of these halogen bonds is significant, with calculated interaction energies in the order of 3–5 kcal/mol for oxygen-bromine interactions. researchgate.net The directionality of halogen bonds is a key feature, with the R–X⋯Y angle (where X is the halogen and Y is the acceptor) being close to 180°. rsc.org

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable computational tool for understanding and predicting the reactive behavior of molecules. uctm.edu The MESP maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. uni-muenchen.dewolfram.com